molecular formula C25H27ClFN3O2 B2656807 3-((2-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897734-39-3

3-((2-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B2656807
CAS RN: 897734-39-3
M. Wt: 455.96
InChI Key: CWYNYOJZPMZWHQ-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals such as antipsychotics and antihistamines . It also contains chlorophenyl and fluorophenyl groups, which are commonly used in medicinal chemistry due to their ability to modulate the properties of the parent compound.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Novel derivatives, including those related to the specified compound, have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives were synthesized through reactions involving various ester ethoxycarbonylhydrazones with primary amines, leading to compounds that exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007).

Neuropharmacological Effects

Research into compounds structurally similar to the specified compound has explored their potential neuropharmacological effects, including serotonin receptor antagonism and their applications in neuropsychiatric disorder treatments. For example, compounds have been developed for their potent serotonin 5-HT1A receptor antagonist activity, showing promise as PET tracers for quantifying 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Antitumor Activity

The development of derivatives has also extended to evaluating their antitumor activities. For example, piperazine-based tertiary amino alcohols and their dihydrochlorides were synthesized and assessed for their impact on tumor DNA methylation in vitro, revealing compounds with potential antitumor activities (Hakobyan et al., 2020).

Anticonvulsant and Antimicrobial Activities

Moreover, derivatives have been synthesized for the evaluation of their anticonvulsant and antimicrobial activities. Through the preparation of Mannich bases via the reaction with allomaltol and formaline, compounds showed potential in treating convulsions and exhibiting antimicrobial properties against various bacteria and fungi (Aytemir et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are known to have a wide range of biological activities, including acting as antagonists at the 5-HT2A receptor .

properties

IUPAC Name

3-[(2-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClFN3O2/c1-3-30-17(2)16-22(31)23(25(30)32)24(20-6-4-5-7-21(20)26)29-14-12-28(13-15-29)19-10-8-18(27)9-11-19/h4-11,16,24,31H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYNYOJZPMZWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=C(C=C4)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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